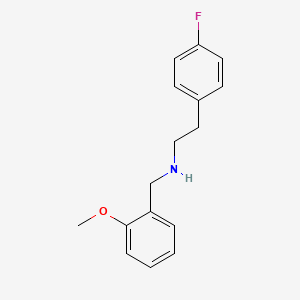

2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Fluorophenyl)-N-(2-methoxybenzyl)ethanamine, commonly known as 2-FMA, is a synthetic stimulant drug of the phenethylamine and amphetamine class. It is a derivative of the substituted amphetamine family, which includes substances such as 4-FMA and 3-FMA. 2-FMA has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine involves the reaction of 4-fluoroacetophenone with 2-methoxybenzylamine to form 2-(4-fluorophenyl)-N-(2-methoxybenzyl)acetamide, which is then reduced with sodium borohydride to yield the final product.

Starting Materials

4-fluoroacetophenone, 2-methoxybenzylamine, sodium borohydride, methanol, wate

Reaction

Step 1: Dissolve 4-fluoroacetophenone (1.0 equiv) and 2-methoxybenzylamine (1.2 equiv) in methanol and stir at room temperature for 24 hours., Step 2: Filter the resulting solid and wash with water to obtain 2-(4-fluorophenyl)-N-(2-methoxybenzyl)acetamide., Step 3: Dissolve 2-(4-fluorophenyl)-N-(2-methoxybenzyl)acetamide in methanol and add sodium borohydride (1.5 equiv) slowly with stirring at room temperature., Step 4: Stir the reaction mixture for 4 hours and then quench with water., Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate., Step 6: Purify the product by column chromatography to obtain 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine as a white solid.

Wissenschaftliche Forschungsanwendungen

2-FMA has been studied for its potential applications in scientific research. It has been shown to have similar effects to amphetamine-like stimulants, and has been used in experiments to study the effects of psychostimulants on behavior. It has also been used to study the effects of psychostimulants on the cardiovascular system, as well as to study the effects of psychostimulants on the central nervous system.

Wirkmechanismus

2-FMA acts as a releasing agent for the neurotransmitters dopamine, norepinephrine, and serotonin. It binds to the transporter proteins of these neurotransmitters, preventing them from being reabsorbed into the presynaptic neuron. This increases the concentration of these neurotransmitters in the synaptic cleft, leading to an increase in their activity in the postsynaptic neuron.

Biochemische Und Physiologische Effekte

2-FMA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase alertness, reduce fatigue, and improve memory and cognitive performance. It has also been shown to increase heart rate and blood pressure, as well as to increase respiration rate. Additionally, it has been shown to increase the release of endorphins, which can lead to feelings of euphoria and increased energy.

Vorteile Und Einschränkungen Für Laborexperimente

2-FMA has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in pure form. Additionally, it has a relatively long half-life, which makes it useful for experiments that require longer durations. However, it is important to note that 2-FMA can be toxic in high doses, so it is important to use caution when working with it in the lab.

Zukünftige Richtungen

There are several potential future directions for the use of 2-FMA in scientific research. One potential direction is to further study the effects of 2-FMA on behavior and cognition. Additionally, further research could be done to better understand the biochemical and physiological effects of 2-FMA, as well as its potential therapeutic applications. Additionally, further research could be done to better understand the mechanisms of action of 2-FMA and its potential interactions with other drugs. Finally, further research could be done to explore the potential uses of 2-FMA in the treatment of various diseases and disorders.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO/c1-19-16-5-3-2-4-14(16)12-18-11-10-13-6-8-15(17)9-7-13/h2-9,18H,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKZJDVIRPJSLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366348 |

Source

|

| Record name | 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine | |

CAS RN |

353779-46-1 |

Source

|

| Record name | 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B1363805.png)

![3-[4-[2-(2-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363815.png)

![3-[4-[2-(4-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363817.png)

![3-[4-[2-(2-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363818.png)